molecular formula C11H10Cl2O3 B13845760 Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate

Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate

Cat. No.: B13845760
M. Wt: 261.10 g/mol
InChI Key: ZCDPJYCUGQSIOV-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3,5-dichlorophenyl ring and a 3-oxo-butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate typically involves the esterification of 2-(3,5-dichlorophenyl)-3-oxo-butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3,5-dichlorophenyl)-3-oxo-butanoic acid.

    Reduction: Formation of 2-(3,5-dichlorophenyl)-3-hydroxy-butanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate is unique due to its specific ester and keto functionalities, which allow it to participate in a wide range of chemical reactions. Its dichlorophenyl group also imparts distinct biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 2-(3,5-dichlorophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H10Cl2O3/c1-6(14)10(11(15)16-2)7-3-8(12)5-9(13)4-7/h3-5,10H,1-2H3

InChI Key

ZCDPJYCUGQSIOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

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